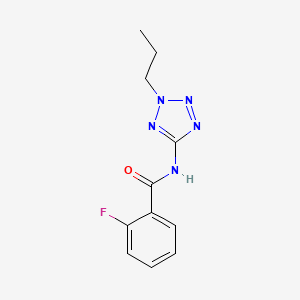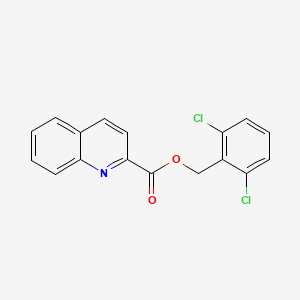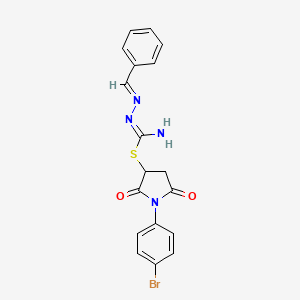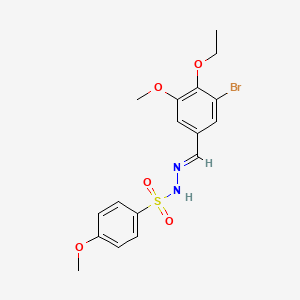
4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine receptor agonists. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide involves the activation of the adenosine A3 receptor, which is a G protein-coupled receptor that is expressed on various immune cells, including macrophages, dendritic cells, and T cells. Activation of the adenosine A3 receptor leads to the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, and the induction of anti-inflammatory cytokines, such as IL-10. 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide has also been shown to inhibit the production of reactive oxygen species and nitric oxide, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of anti-inflammatory cytokines, the inhibition of reactive oxygen species and nitric oxide production, and the inhibition of cancer cell growth and induction of apoptosis. In addition, 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments is its specificity for the adenosine A3 receptor, which allows for the selective activation of this receptor without affecting other adenosine receptors. This allows for a more precise understanding of the role of the adenosine A3 receptor in various diseases. However, one of the limitations of using 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide. One direction is the development of more potent and selective adenosine A3 receptor agonists that can be used for the treatment of various diseases. Another direction is the investigation of the role of the adenosine A3 receptor in the regulation of immune function and inflammation. Finally, the potential use of 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide in combination with other therapies for the treatment of cancer and neurodegenerative diseases should be explored.
合成方法
The synthesis of 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide involves a multistep process that starts with the reaction of 4-methoxybenzenesulfonyl chloride with isobutylamine to form 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide. This intermediate is then subjected to another series of reactions to yield the final product, 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide. The overall yield of the synthesis process is around 10-15%.
科学研究应用
4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory and immunomodulatory effects by activating the adenosine A3 receptor, which is expressed on various immune cells. 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(4-methoxyphenyl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-13(2)12-14-4-10-17(11-5-14)22(19,20)18-15-6-8-16(21-3)9-7-15/h4-11,13,18H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFGJXVUPJHOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-4-(2-methylpropyl)benzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)




![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
![2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)

![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)
![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)
